molecular formula C7H17N B089852 Heptylamine CAS No. 111-68-2

Heptylamine

Cat. No. B089852
CAS RN: 111-68-2
M. Wt: 115.22 g/mol
InChI Key: WJYIASZWHGOTOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heptylamine and its derivatives involves various chemical reactions. For instance, the synthesis of N-propargyl-R-2-heptylamine from 2-oenanthone and ammonium formate showcases the adaptability of heptylamine synthesis to incorporate functional groups that enhance its reactivity and potential applications (Liu Wei, 2008). Moreover, the synthesis of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogs from HEPT via the p-tosylate derivative emphasizes the structural modifications possible on the heptylamine backbone, impacting its activity and utility in medicinal chemistry (R. Pontikis et al., 1997).

Molecular Structure Analysis

The molecular structure of heptylamine has been analyzed through spectroscopic methods, revealing insights into its conformational dynamics. A detailed study using FT-IR, Raman spectra, and density functional theory (DFT) indicated multiple conformational isomers with the TT isomer being the most stable form. These analyses provide a deep understanding of heptylamine's structural properties and its interactions at the molecular level (Mahir Tursun et al., 2013).

Scientific Research Applications

1. Plasma Polymerization for Water Filtration

  • Methods and Procedures : The surface of PES membranes is modified using plasma polymerization with heptylamine as the precursor. The deposition time is varied from 3 to 15 minutes to induce a hydrophilic surface on the membrane without changing its bulk properties .
  • Results : The process introduces a stable nitrogen element into the membrane with homogeneous distribution. The sample with a 5-minute deposition time showed the best permeate flux (58% increase) and the lowest fouling tendencies (65% decrease) compared to the untreated membrane .

2. Surface Modification for Biomedical Applications

  • Methods and Procedures : A custom-made low-temperature atmospheric pressure plasma reactor device is used to polymerize heptylamine on the Ti6Al4V alloy surface. The effect of different deposition times is investigated .
  • Results : The introduction of amino groups on the Ti6Al4V alloy surface via plasma-polymerized heptylamine (PPHA) significantly increased surface hydrophilicity and promoted bone marrow stromal cells (BMSCs) cell adhesion and proliferation .

3. Analytical Chemistry

  • Application Summary : Heptylamine is used as an internal standard in the determination of biogenic monoamines and biogenic diamines by the fluorescence-HPLC method .
  • Methods and Procedures : Heptylamine is used in the fluorescence-HPLC method for the determination of biogenic monoamines and biogenic diamines .
  • Results : The use of Heptylamine as an internal standard in this method helps in the accurate determination of these compounds .

4. Surface Modification for Microfluidics

  • Methods and Procedures : The mechanism of plasma polymerization of heptylamine has been described thoroughly, producing nitrogen-contained functional groups such as an amine with high stability in the air or aqueous environment required for most of the biological and chemical applications such as antibacterial coating, microfluidics, biosensors .
  • Results : The process introduces a stable nitrogen element into the device with homogeneous distribution. This plasma-based post-surface modification demonstrates the encouraging potential to improve significantly the performance of microfluidic devices .

5. Surface Modification for Biosensors

  • Methods and Procedures : The mechanism of plasma polymerization of heptylamine has been described thoroughly, producing nitrogen-contained functional groups such as an amine with high stability in the air or aqueous environment required for most of the biological and chemical applications such as antibacterial coating, microfluidics, biosensors .
  • Results : The process introduces a stable nitrogen element into the device with homogeneous distribution. This plasma-based post-surface modification demonstrates the encouraging potential to improve significantly the performance of biosensors .

6. Antibacterial Coating

  • Methods and Procedures : The mechanism of plasma polymerization of heptylamine has been described thoroughly, producing nitrogen-contained functional groups such as an amine with high stability in the air or aqueous environment required for most of the biological and chemical applications such as antibacterial coating, microfluidics, biosensors .
  • Results : The process introduces a stable nitrogen element into the coating with homogeneous distribution. This plasma-based post-surface modification demonstrates the encouraging potential to create effective antibacterial coatings .

Safety And Hazards

Heptylamine is flammable and its containers may explode when heated . It causes burns of eyes, skin, and mucous membranes . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

properties

IUPAC Name

heptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-2-3-4-5-6-7-8/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYIASZWHGOTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130166-51-7
Record name 1-Heptanamine, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130166-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7020681
Record name Heptylamine
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Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptylamine

CAS RN

111-68-2
Record name Heptylamine
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Record name 1-Heptanamine
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Record name Heptylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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